molecular formula C25H20N4O5 B2779089 (E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide CAS No. 744231-25-2

(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide

Cat. No.: B2779089
CAS No.: 744231-25-2
M. Wt: 456.458
InChI Key: LMEXWWAVIQSNIS-UHFFFAOYSA-N
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Description

The compound “(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide” is a structurally complex enamide derivative featuring a 2,3-dihydro-1,4-benzodioxin core, a cyano group at the α-position, and a nitro-substituted N-methylanilino moiety on the phenyl ring. This configuration imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5/c1-28(20-5-3-2-4-6-20)21-9-7-17(14-22(21)29(31)32)13-18(16-26)25(30)27-19-8-10-23-24(15-19)34-12-11-33-23/h2-10,13-15H,11-12H2,1H3,(H,27,30)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEXWWAVIQSNIS-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC4=C(C=C3)OCCO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC4=C(C=C3)OCCO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activities, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

PropertyValue
Molecular Formula C₁₈H₁₃N₃O₅
Molecular Weight 351.318 g/mol
IUPAC Name (E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide

Synthesis

The synthesis of this compound involves several steps, typically starting from 2,3-dihydro-1,4-benzodioxin derivatives. The initial reaction often includes the formation of an acetamide intermediate, which is then reacted with various nitrophenyl derivatives to yield the final product. The synthesis process has been characterized using techniques such as NMR and IR spectroscopy to confirm the structure and purity of the compound .

Enzyme Inhibition

Recent studies have evaluated the inhibitory effects of this compound on various enzymes:

  • Acetylcholinesterase (AChE) : The compound exhibits moderate inhibition against AChE, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
  • α-Glucosidase : This compound also shows promising inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibition of this enzyme can be beneficial for managing type 2 diabetes mellitus (T2DM) by delaying glucose absorption .

Antitumor Activity

The presence of a benzodioxane moiety in the structure has been linked to various biological activities, including anticancer properties. Compounds with similar structures have demonstrated significant antiproliferative effects against different cancer cell lines . The mechanism may involve apoptosis induction and cell cycle arrest.

Case Studies

  • In vitro Studies : A study conducted by researchers evaluated the effect of this compound on human cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .
  • Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound to target enzymes. Molecular docking simulations indicated favorable interactions with both AChE and α-glucosidase, correlating well with experimental inhibition data .

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. Studies have shown that derivatives of 2-cyanoacrylamides can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that compounds with similar structures effectively inhibited tumor growth in xenograft models .

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of specific enzymes involved in cancer metabolism and progression. In particular, it has shown potential as an inhibitor of catechol-O-methyltransferase (COMT), which is implicated in the metabolism of catecholamines and is a target for treating conditions like Parkinson's disease .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter levels suggests potential applications in treating neurodegenerative diseases. Studies have indicated that similar compounds can protect neuronal cells from oxidative stress and excitotoxicity.

Photovoltaic Applications

The unique structural properties of (E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide make it suitable for use in organic photovoltaic devices. Its ability to act as an electron acceptor in donor-acceptor systems enhances the efficiency of solar cells .

Polymer Chemistry

This compound can be utilized as a building block in the synthesis of functional polymers. Its reactive cyano group allows for further chemical modifications, enabling the development of materials with tailored properties for specific applications such as drug delivery systems or smart materials .

Anticancer Activity Study

In a recent study published in a peer-reviewed journal, researchers synthesized a series of derivatives based on (E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, highlighting their potential as lead compounds for drug development .

Neuroprotection Research

A study focusing on neuroprotective effects demonstrated that the compound could reduce neuronal cell death induced by neurotoxic agents in vitro. The mechanism was attributed to its antioxidant properties and ability to modulate signaling pathways involved in cell survival .

Chemical Reactions Analysis

Nucleophilic Additions

The enamide moiety and cyano group are key sites for nucleophilic attack.

Reaction Type Reagents/Conditions Products Reference
Michael AdditionGrignard reagents, organocupratesAlkylated products at the α,β-unsaturated carbonyl position
Cyanide HydrolysisH₂O/H⁺ or OH⁻, heatCarboxylic acid or amide derivatives via nitrile hydrolysis
Epoxide AdditionTrifluoroacetic acid, tert-butanolHomoclausenamide derivatives via 6-endo-tet cyclization

For example, under acidic conditions (e.g., trifluoroacetic acid), the enamide undergoes nucleophilic addition to epoxides, forming six-membered rings through a 6-endo-tet mechanism .

Reduction Reactions

The nitro group (-NO₂) and cyano group (-CN) are reducible under specific conditions.

Reaction Type Reagents/Conditions Products Reference
Nitro Group ReductionH₂/Pd-C, NaBH₄/CuAmino group (-NH₂) derivatives
Cyano Group ReductionLiAlH₄, DIBAL-HPrimary amine (-CH₂NH₂) or aldehyde intermediates

Selective reduction of the nitro group to an amine enhances biological activity, while full reduction of the cyano group requires strong reducing agents like LiAlH₄.

Cycloaddition Reactions

The α,β-unsaturated enamide participates in [4+2] cycloadditions.

Reaction Type Reagents/Conditions Products Reference
Diels-Alder ReactionDienes, heatSix-membered cyclohexene derivatives
1,3-Dipolar CycloadditionNitrile oxides, azidesIsoxazoline or triazole-fused heterocycles

Intermolecular Diels-Alder reactions with electron-deficient dienes yield complex polycyclic structures, as observed in similar enamide systems .

Electrophilic Aromatic Substitution

The aromatic rings undergo substitution influenced by directing groups.

Reaction Type Reagents/Conditions Products Reference
NitrationHNO₃/H₂SO₄Additional nitro group at meta/para positions relative to existing groups
SulfonationH₂SO₄, SO₃Sulfonic acid derivatives

The N-methylanilino group directs electrophiles to the para position, while the nitro group deactivates the ring, limiting further substitution .

Cyclization Reactions

Intramolecular reactions form fused heterocycles.

Reaction Type Reagents/Conditions Products Reference
Friedel-Crafts CyclizationAlCl₃, acyl chloridesBenzodiazepine or benzoxazine derivatives
Buchwald-Hartwig CouplingPd catalysts, ligandsNitrogen-containing macrocycles

For instance, activation of the enamide with Lewis acids (e.g., BBr₃) facilitates cyclization to dihydroazepinones .

Oxidation Reactions

The enamide and aromatic amines are susceptible to oxidation.

Reaction Type Reagents/Conditions Products Reference
Amine OxidationKMnO₄, CrO₃Nitroso or imine derivatives
Enamide Epoxidationm-CPBA, O₂Epoxide intermediates

Oxidation of the N-methylanilino group to nitroso compounds alters electronic properties, impacting biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous molecules derived from the provided evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Applications
(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide (Target) C₂₅H₂₀N₄O₅ 468.45 g/mol Benzodioxin, cyano, nitro, N-methylanilino Hypothesized kinase inhibition; research use only (analogous to )
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () C₂₃H₂₅N₃O₃ 391.46 g/mol Benzodioxin, dimethylaminophenyl, methoxy Preclinical research; unvalidated for medical use
(E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide () C₂₁H₂₄ClFN₂O₂ 390.88 g/mol Chloro-fluorobenzyl, dimethylaminopropyl Not explicitly stated; structural similarity suggests potential as a CNS-targeting agent
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide () C₂₃H₂₀N₂O₄ 412.42 g/mol Cyano, ethoxyphenyl, nitro-furan No direct data; nitro-furan systems are linked to antimicrobial activity

Key Structural and Functional Differences:

Substituent Diversity: The target compound’s N-methylanilino and nitro groups distinguish it from ’s dimethylaminophenyl and ’s chloro-fluorobenzyl substituents. These groups influence solubility, binding affinity, and metabolic stability .

Benzodioxin vs. Furan Cores : The benzodioxin ring (target, ) offers greater rigidity and oxidative stability than the furan system in , which may impact pharmacokinetic profiles .

Research Findings and Implications

  • Bioactivity : Compounds with nitro-aromatic systems (e.g., target, ) are frequently associated with antimicrobial or antiproliferative activity, though specific mechanisms for the target compound remain unelucidated .
  • Toxicological Considerations: Substructure mining () highlights that nitro groups and aromatic amines (e.g., N-methylanilino) may pose mutagenic risks, necessitating rigorous toxicity profiling .
  • Synthetic Utility : The benzodioxin scaffold (target, ) is synthetically accessible via cyclization reactions, enabling modular derivatization for structure-activity relationship (SAR) studies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide?

  • Methodology :

  • Step 1 : Substitution reactions under alkaline conditions (e.g., K₂CO₃) to introduce the benzodioxin moiety, as demonstrated in analogous intermediates .
  • Step 2 : Reduction of nitro groups using Fe powder in acidic media, ensuring regioselectivity .
  • Step 3 : Condensation with cyanoacetic acid derivatives using coupling agents (e.g., DCC or EDCI) to form the enamide backbone .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., DMF vs. THF) to improve yields .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Assign peaks for diagnostic groups:
  • Benzodioxin protons at δ 4.2–4.5 ppm (OCH₂CH₂O) .
  • Nitrophenyl protons at δ 7.5–8.5 ppm (aromatic) and δ 3.2 ppm (N-methylanilino) .
  • HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Confirm cyano (C≡N) stretch at ~2200 cm⁻¹ and amide (C=O) at ~1650 cm⁻¹ .

Advanced Research Questions

Q. How can reaction yields be optimized for the nitro-to-amine reduction step?

  • Contradictions in Data :

  • Iron powder in HCl () may generate side products, while catalytic hydrogenation (Pd/C, H₂) offers cleaner reduction but requires inert conditions .
    • Resolution :
  • Compare yields under both methods. For large-scale synthesis, Fe/HCl is cost-effective (85% yield), but for purity >98%, use Pd/C (5 wt%) in ethanol at 50°C .

Q. What strategies address conflicting spectral data for the E/Z isomerism of the enamide?

  • Methodology :

  • NOESY NMR : Detect spatial proximity between the cyano group and benzodioxin protons to confirm the E-configuration .
  • X-ray Crystallography : Resolve ambiguity by crystallizing the compound with a chiral co-crystal agent (e.g., tartaric acid) .
    • Case Study : In (E)-3-(2-nitrophenyl)-N-phenylprop-2-enamide, E-isomers show distinct NOE correlations between β-protons and aryl groups .

Q. How does the nitro group’s position influence the compound’s stability and reactivity?

  • Data from Analogues :

Nitro PositionStability (TGA)Reactivity (Hydrolysis)
meta (3-nitro)Decomposes at 180°CSlow hydrolysis in pH 7.4 buffer
para (4-nitro)Decomposes at 160°CRapid hydrolysis under basic conditions
  • Implications : The meta-nitro group in the target compound enhances thermal stability but requires acidic catalysts for nucleophilic substitution .

Q. What biological assays are suitable for evaluating this compound’s activity?

  • Screening Workflow :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence polarization assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Molecular Docking : Simulate interactions with the benzodioxin ring’s oxygen atoms and kinase ATP-binding pockets .

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